N1-(2-(furan-2-yl)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(furan-2-yl)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H21N3O6S2 and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dye-Sensitized Solar Cells
Phenothiazine derivatives with various conjugated linkers, including furan and thiophene, have been synthesized and applied in dye-sensitized solar cells (DSSCs) to explore the impact of conjugated linkers on device performance. The study found that derivatives with furan as a conjugated linker exhibited a significant improvement in solar energy-to-electricity conversion efficiency, indicating the potential of such compounds in enhancing the efficiency of DSSCs (Kim et al., 2011).
Organic Synthesis
Research has been conducted on the photoinduced direct oxidative annulation of certain butane-1,3-diones and propanoates, leading to the formation of highly functionalized polyheterocyclic compounds. This process, which involves excited-state intramolecular proton transfer (ESIPT), highlights the utility of these compounds in the field of organic synthesis, contributing to the development of complex organic molecules (Zhang et al., 2017).
Catalysis
Furan-2-yl(phenyl)methanol derivatives have been utilized in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via a tandem aza-Piancatelli rearrangement/Michael reaction. This method is noted for its good yields, high selectivity, low catalyst loading, and fast reaction times, demonstrating the application of these compounds in catalytic processes (Reddy et al., 2012).
Ligand Efficiency in Cu-Catalyzed Couplings
N,N'-Bis(furan-2-ylmethyl)oxalamide, a bidentate ligand, has shown effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This illustrates the role of such compounds in enhancing the efficiency of metal-catalyzed coupling reactions, offering a broad range of applications in the synthesis of complex organic molecules (Bhunia et al., 2017).
Properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S2/c21-16(18-7-6-13-4-1-9-25-13)17(22)19-12-14-20(8-3-10-26-14)28(23,24)15-5-2-11-27-15/h1-2,4-5,9,11,14H,3,6-8,10,12H2,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRNMSJCAQDWBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.